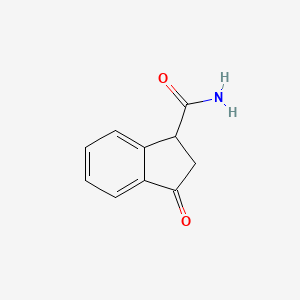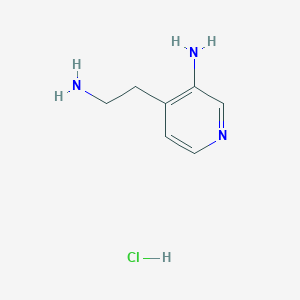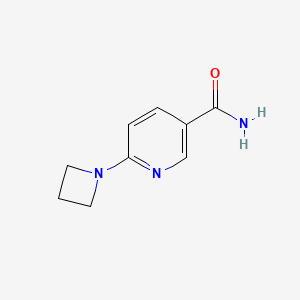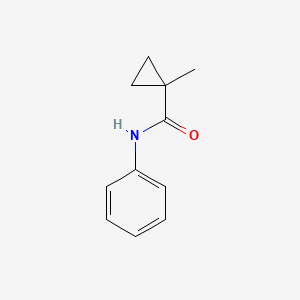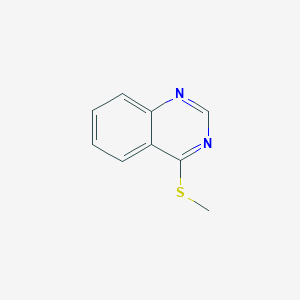![molecular formula C6H3ClFN3 B15071262 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine and fluorine atoms at the 4 and 7 positions, respectively. Its unique structure imparts distinct chemical properties, making it a valuable scaffold in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the target compound .
Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of specific reaction conditions, such as controlled temperature and pressure, to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki Coupling: Typical reagents are boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products: The major products formed from these reactions include substituted pyrrolopyrimidine derivatives, which can be further functionalized for various applications .
Applications De Recherche Scientifique
4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Biology: The compound is used in the study of cellular signaling pathways and apoptosis mechanisms.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can induce apoptosis in cancer cells and modulate immune responses in inflammatory diseases .
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar but lacks the fluorine atom at the 7 position.
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Another related compound, which is a purine analog with antibacterial and antimycobacterial activities.
Uniqueness: 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine’s unique combination of chlorine and fluorine atoms enhances its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C6H3ClFN3 |
|---|---|
Poids moléculaire |
171.56 g/mol |
Nom IUPAC |
4-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H |
Clé InChI |
ROURMPCBSJROBA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N1)C(=NC=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





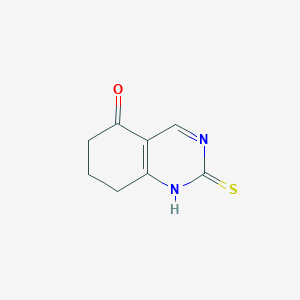
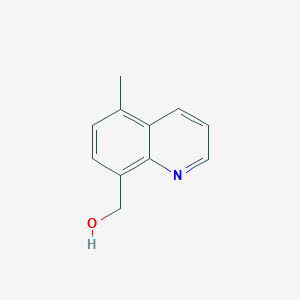
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
